2-(4-Methylpyrimidin-2-yl)ethan-1-ol
Overview
Description
2-(4-Methylpyrimidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O/c1-6-2-4-8-7(9-6)3-5-10/h2,4,10H,3,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
1. Role in Drug Biotransformation
2-(4-Methylpyrimidin-2-yl)ethan-1-ol plays a role in the biotransformation of drugs. A study on the ghrelin receptor inverse agonist PF-5190457 showed the formation of hydroxyl metabolites, including one that was biosynthesized using liver cytosol. This highlights the compound's significance in the metabolism of drugs in the liver, demonstrating the importance of considering molybdenum-containing oxidases in drug development (Adusumalli et al., 2019).
2. Synthesis of O-Benzenesulfonylated Pyrimidines
In another study, the synthesis of O-benzenesulfonylated pyrimidines was performed using this compound. This synthesis was significant for understanding noncovalent interactions and structural properties of the compounds. The study provided insights into the quantum chemical understanding of the compounds, highlighting their potential in various scientific applications (Ali et al., 2020).
3. Development of Novel Chemical Compounds
The compound also serves as a precursor in the synthesis of novel chemical entities. For example, it was used in the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, emphasizing its utility in creating new chemical structures (Shahinshavali et al., 2021).
4. Solid-State Polymerization
It is also used in solid-state polymerization processes. In a study, 5-(2-methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol was synthesized from this compound and polymerized using heat, light, or γ-radiation. This highlights its role in developing materials with specific properties, such as susceptibility to different polymerization methods (Wang et al., 2000).
5. Precursor in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a derivative, finds applications in the preparation of high explosives and medicinal products. This underscores the compound's significance as a precursor in diverse industrial applications, emphasizing its versatility (Patil et al., 2008).
Safety and Hazards
The safety information available indicates that 2-(4-Methylpyrimidin-2-yl)ethan-1-ol has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6-2-4-8-7(9-6)3-5-10/h2,4,10H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEFEFWCUNKTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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